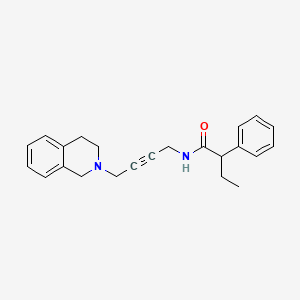

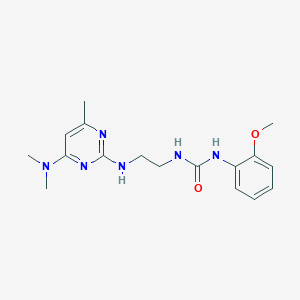

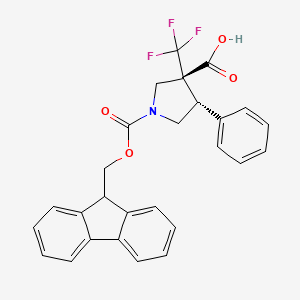

![molecular formula C21H23N3O5S2 B2559117 ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 899725-66-7](/img/structure/B2559117.png)

ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested as ATP-sensitive potassium channel activators . In 2011, the same scientist with his coworker developed a synthesis of 3-substituted-4 H -1,2,4-benzothiadiazine-1,1-dioxides .Molecular Structure Analysis

The molecular formula of this compound is C14H18N2O4S2 . Its average mass is 342.434 Da and its monoisotopic mass is 342.070801 Da .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,2,4-Benzothiadiazine derivatives have been recognized for their broad-spectrum antimicrobial properties. They are capable of inhibiting the growth of various microorganisms, including bacteria, fungi, and viruses . This makes them valuable in the development of new antimicrobial agents that could be used to treat infections resistant to current antibiotics.

Anticancer Potential

These compounds have shown promise in anticancer research. Some derivatives have been found to exhibit cytotoxicity against selected human cancer cell lines . This suggests that they could be used to design novel chemotherapeutic agents that target specific types of cancer cells.

Antiviral Efficacy

The antiviral activity of 1,2,4-benzothiadiazine derivatives is another significant application. They have been reported to show inhibitory activity against various RNA and DNA viruses, presenting a potential pathway for the development of new antiviral drugs .

Antihypertensive Effects

Compounds from this class have been explored for their antihypertensive effects. They may act as KATP channel activators or AMPA receptor modulators, which can help in regulating blood pressure . This could lead to new treatments for hypertension, a major risk factor for cardiovascular diseases.

Antidiabetic Properties

The derivatives of 1,2,4-benzothiadiazine have been investigated for their antidiabetic properties. They may contribute to new approaches in managing diabetes by influencing insulin release or glucose metabolism .

Neuroprotective Actions

These compounds have also been studied for their neuroprotective actions, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. They may inhibit acetylcholinesterase, an enzyme associated with the progression of Alzheimer’s disease .

Propiedades

IUPAC Name |

ethyl 2-[[2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c1-3-13-24-17-11-7-8-12-18(17)31(27,28)23-21(24)30-14-19(25)22-16-10-6-5-9-15(16)20(26)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBNDMQXLRWGKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

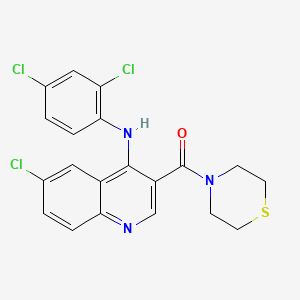

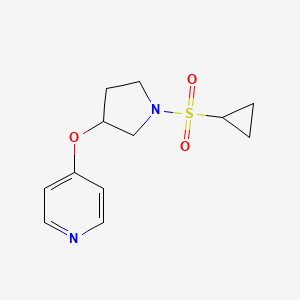

![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)

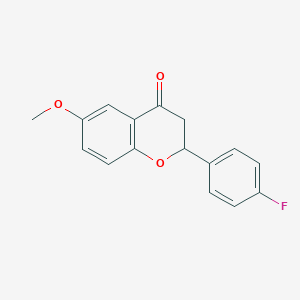

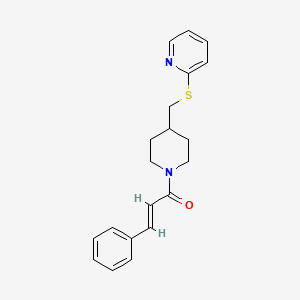

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)

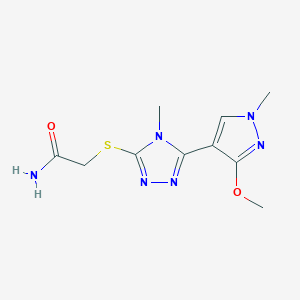

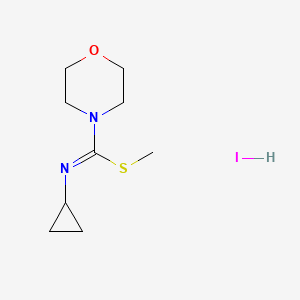

![Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2559044.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2559055.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2559057.png)